molecular formula C9H12ClNO2 B1601570 2-(Methyl(phenyl)amino)acetic acid hydrochloride CAS No. 21911-75-1

2-(Methyl(phenyl)amino)acetic acid hydrochloride

Cat. No.: B1601570
CAS No.: 21911-75-1
M. Wt: 201.65 g/mol
InChI Key: GYPHSVJFSAGJNQ-UHFFFAOYSA-N
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Description

2-(Methyl(phenyl)amino)acetic acid hydrochloride is an organic compound that belongs to the class of phenylacetic acids. It is characterized by the presence of a phenyl group attached to an amino acid structure, with a methyl group substituting one of the hydrogen atoms on the nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Mechanism of Action

Target of Action

The primary targets of 2-(Methyl(phenyl)amino)acetic acid hydrochloride are currently unknown. This compound is a derivative of phenylacetic acid, which is known to have various biological activities . .

Mode of Action

The mode of action of this compound is not well-documented. As a derivative of phenylacetic acid, it may share some of its biological activities. Phenylacetic acid is known to interact with various enzymes and receptors in the body . .

Biochemical Pathways

It’s worth noting that benzylic compounds, which include this compound, can undergo reactions at the benzylic position . .

Pharmacokinetics

The compound is a solid at room temperature and is stored in an inert atmosphere . These properties may influence its bioavailability.

Result of Action

Indole derivatives, which include this compound, have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities . .

Action Environment

The compound is stored in an inert atmosphere at room temperature , which may influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(phenyl)amino)acetic acid hydrochloride typically involves the reaction of phenylacetic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(phenyl)amino)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(Methyl(phenyl)amino)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-(Methyl(phenyl)amino)acetic acid hydrochloride can be compared with other phenylacetic acid derivatives:

    Phenylacetic acid: Lacks the methyl and amino substitutions, resulting in different chemical and biological properties.

    2-(Phenylamino)acetic acid: Similar structure but without the methyl group, leading to variations in reactivity and applications.

    2-(Methylamino)acetic acid: Contains a methyl group but lacks the phenyl group, affecting its overall properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(N-methylanilino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-10(7-9(11)12)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPHSVJFSAGJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944509
Record name N-Methyl-N-phenylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21911-75-1
Record name 21911-75-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128126
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-N-phenylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[methyl(phenyl)amino]acetic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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